
1-Bromo-4-(trideuteriomethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Bromo-4-(trideuteriomethoxy)benzene, commonly referred to as 1-Br-4-TMB, is an organobromine compound with a broad range of applications in the fields of chemistry, biology, and medicine. 1-Br-4-TMB is a versatile reagent used for a variety of chemical syntheses, and its unique properties make it a valuable tool in the laboratory. Additionally, its reactivity and stability make it an ideal candidate for use in scientific research applications.
Scientific Research Applications
Synthesis and Characterization
- The study by Schlosser and Castagnetti (2001) demonstrates the synthesis of 1,2-dehydro-(trifluoromethoxy)benzenes from related bromo compounds using lithium diisopropylamide (LDA). This method underscores the utility of bromo compounds in generating reactive intermediates for further organic synthesis, which can be extrapolated to the use of 1-Bromo-4-(trideuteriomethoxy)benzene in synthesizing naphthalene derivatives through aryne intermediates (Schlosser & Castagnetti, 2001).
Interfacial Self-Assembly and Material Science
- The research by Li et al. (2012) on the self-assemblies of bromobenzene derivatives on highly oriented pyrolytic graphite (HOPG) reveals how the molecular structure and functional groups influence the arrangements. This understanding is crucial for designing materials with specific properties, suggesting that derivatives like this compound could be used to engineer new nanomaterials with tailored surface interactions (Li et al., 2012).
Luminescent Materials for Sensing Applications
- The synthesis and fluorescence properties of 1-Bromo-4-(2,2-diphenylvinyl)benzene by Zuo-qi (2015) highlight the potential of bromo-substituted benzene derivatives in creating luminescent materials. These findings suggest the possibility of employing this compound in the development of fluorescent probes or materials for detecting specific molecules or ions (Zuo-qi, 2015).
Analytical Chemistry and Sensor Technology
- Studies on the coordination polymers and their applications in selective sorption and fluorescence sensing by Hua et al. (2015) demonstrate the functional versatility of bromo-substituted benzene derivatives in creating materials for environmental monitoring and chemical sensing. This research indicates that compounds like this compound could be foundational in synthesizing materials for detecting nitroaromatic explosives or small organic molecules (Hua et al., 2015).
properties
IUPAC Name |
1-bromo-4-(trideuteriomethoxy)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO/c1-9-7-4-2-6(8)3-5-7/h2-5H,1H3/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJPJQTDYNZXKQF-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC=C(C=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

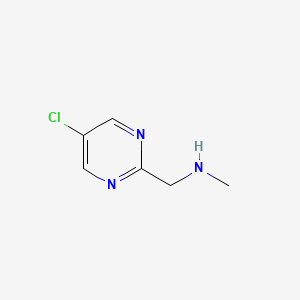
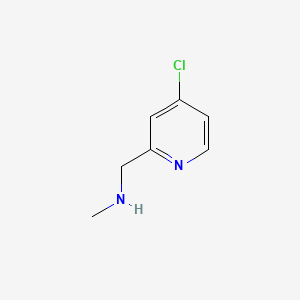

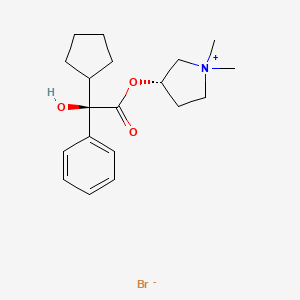
![3,3,12,12-Tetramethyl-1,5,10,14-tetraoxadispiro[5.2.5.2]hexadecane](/img/structure/B565807.png)
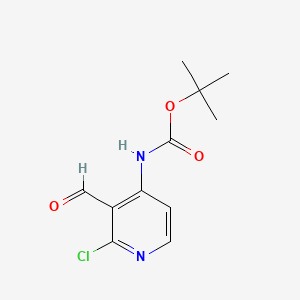
![N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine](/img/structure/B565809.png)

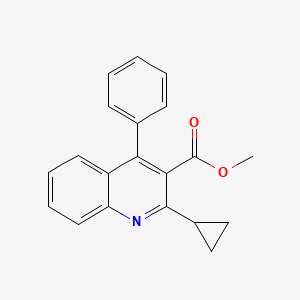
![5-Methyl-4-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-YL]-1,3-benzenediol](/img/structure/B565814.png)
![(4-Fluoro-1-naphthalenyl)[1-(5-fluoropentyl)-1H-indol-3-yl]methanone](/img/structure/B565820.png)
